molecular formula C14H12O2 B6325200 2-Formyl-5-(4-methylphenyl)phenol CAS No. 343603-92-9

2-Formyl-5-(4-methylphenyl)phenol

Cat. No.: B6325200
CAS No.: 343603-92-9
M. Wt: 212.24 g/mol
InChI Key: JKRZNXWCYDKSBS-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Aldehyde and Phenolic Compound Chemistry

Aromatic aldehydes and phenolic compounds are two of the most important and extensively studied classes of organic molecules. Phenols, characterized by a hydroxyl group directly attached to an aromatic ring, are known for their acidic nature and as precursors to a vast array of natural products and synthetic materials. nih.govmdpi.com Aromatic aldehydes, containing a formyl group on an aromatic ring, are pivotal intermediates in organic synthesis, readily undergoing a variety of chemical transformations.

2-Formyl-5-(4-methylphenyl)phenol uniquely combines these two functional groups. The presence of the hydroxyl group ortho to the aldehyde group (a salicylaldehyde (B1680747) moiety) allows for the formation of a strong intramolecular hydrogen bond, which significantly influences the compound's physical and chemical properties. The biphenyl-like core, consisting of a phenol (B47542) and a p-tolyl group, further adds to its structural complexity and potential for interesting chemical behavior. The study of this compound, therefore, provides valuable insights into the interplay of these functional groups and their collective impact on molecular structure and reactivity.

Rationale for Comprehensive Academic Investigation of this compound

The academic interest in this compound stems from several key factors. The structural motifs present in the molecule are found in numerous biologically active compounds. Phenolic compounds, in general, exhibit a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. nih.govnih.govbiomolther.org Similarly, salicylaldehyde and its derivatives are known to be important precursors for the synthesis of Schiff bases, which are widely investigated for their coordination chemistry and potential as catalysts and biologically active agents. researchgate.net

The investigation into derivatives of similar hydroxybenzaldehydes has revealed their potential as, for example, tyrosinase inhibitors. nih.gov This suggests that a comprehensive study of this compound could uncover novel applications in medicinal chemistry and materials science. A thorough understanding of its synthesis, characterization, and reactivity is a crucial first step in unlocking this potential.

Overview of Key Research Avenues Explored for this compound

While dedicated, in-depth research solely on this compound is not extensively documented in publicly available literature, several key research avenues can be extrapolated from studies on analogous compounds. These include:

Synthesis and Characterization: The primary research focus lies in the efficient synthesis of this molecule. Methods for the ortho-formylation of phenols are well-established and can be adapted for the synthesis of the target compound. prepchem.com Characterization would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound. researchgate.netnist.gov

Derivative Synthesis and Evaluation: A significant area of research involves the use of this compound as a building block for the synthesis of more complex molecules. The aldehyde functionality is particularly reactive and can be readily converted into other functional groups or used in condensation reactions to form Schiff bases, chalcones, and other derivatives. researchgate.net The biological activities of these derivatives are often a primary focus of such studies. nih.gov

Coordination Chemistry: The salicylaldehyde moiety is an excellent ligand for a variety of metal ions. Research in this area would explore the synthesis and characterization of metal complexes of this compound and its derivatives. These complexes could exhibit interesting catalytic properties or have potential applications in materials science.

Physicochemical Properties

PropertyValue (for 2-hydroxy-4-methylbenzaldehyde)
Molecular Formula C₈H₈O₂
Molecular Weight 136.15 g/mol nih.govsigmaaldrich.com
Appearance Colorless to light straw crystals nih.gov
Melting Point 58-61 °C sigmaaldrich.com
Boiling Point 223 °C at 760 mmHg nih.gov
Solubility Insoluble in water; soluble in organic solvents and oils nih.gov

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The following table summarizes the expected spectroscopic data based on the analysis of structurally similar compounds.

Spectroscopic Technique Expected Data for this compound
¹H NMR Signals corresponding to the aldehydic proton (around 9.8 ppm), aromatic protons, the phenolic hydroxyl proton, and the methyl protons of the tolyl group.
¹³C NMR Resonances for the aldehydic carbon (around 192 ppm), aromatic carbons, and the methyl carbon. nih.gov
IR Spectroscopy Characteristic absorption bands for the hydroxyl group (broad band around 3200-3400 cm⁻¹), the aldehydic C-H stretch (around 2700-2900 cm⁻¹), and the carbonyl group (around 1650-1680 cm⁻¹). nist.gov
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₂O₂), along with characteristic fragmentation patterns.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-4-(4-methylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-2-4-11(5-3-10)12-6-7-13(9-15)14(16)8-12/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRZNXWCYDKSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626536
Record name 3-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343603-92-9
Record name 3-Hydroxy-4′-methyl[1,1′-biphenyl]-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343603-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Formyl 5 4 Methylphenyl Phenol and Its Precursors

Established Synthetic Pathways to 2-Formyl-5-(4-methylphenyl)phenol

Traditional synthetic routes rely on well-documented reactions that offer reliable, albeit sometimes harsh, conditions for obtaining the target molecule. These pathways often involve multiple steps, including the strategic introduction of functional groups.

The introduction of a formyl group (CHO) ortho to the hydroxyl group of a phenol (B47542) is a critical step in synthesizing salicylaldehydes like this compound. Several methods exist for the direct formylation of phenols, but many lack regioselectivity, yielding mixtures of ortho and para isomers. orgsyn.org However, specific methods provide excellent control, directing the formylation exclusively to the ortho position.

One of the most effective methods for regioselective ortho-formylation utilizes magnesium chloride (MgCl2) and triethylamine (B128534) (Et3N) with paraformaldehyde as the formylating agent. orgsyn.orgorgsyn.org This method is known for its high yields and exclusive ortho-formylation of phenols and naphthols, with no bis-formylation observed. orgsyn.org The reaction is generally applicable to a wide range of phenols, including those with alkyl, alkoxy, and even electron-withdrawing groups, though the latter may slow the reaction rate. orgsyn.org The mechanism is believed to involve the formation of a magnesium-phenoxide complex, which then directs the electrophilic attack of formaldehyde (B43269) to the ortho position. semanticscholar.org

Another classical approach is the Duff reaction, which typically uses hexamethylenetetramine (HMTA) as the formyl source in an acidic medium like trifluoroacetic acid or sulfuric acid. researchgate.net This method also favors ortho-formylation in phenols. researchgate.net

Table 1: Comparison of Regioselective Ortho-Formylation Methods for Phenols

Method Reagents Typical Conditions Selectivity Yields Citation
Magnesium Chloride-Mediated Phenol, Paraformaldehyde, MgCl₂, Et₃N Reflux in THF or Acetonitrile, 2-4 hours Exclusively ortho High to Excellent orgsyn.org, orgsyn.org
Duff Reaction (Mechanochemical) Phenol, Hexamethylenetetramine (HMTA), H₂SO₄ Solid-phase grinding in a mixer mill Exclusively ortho for phenols High researchgate.net
Rieche Formylation Arylboronic Acid, Dichloromethyl methyl ether, Lewis Acid (e.g., FeCl₃) Dichloromethane, 0°C to room temp. Dependent on substrate Good to Excellent uniroma1.it

This table provides a summary of common regioselective formylation techniques applicable to phenolic substrates.

The central biphenyl (B1667301) structure of this compound is efficiently constructed using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a premier method for this transformation, involving the reaction of an arylboronic acid with an aryl halide.

To synthesize the precursor 5-(4-methylphenyl)phenol, one could couple 4-methylphenylboronic acid with a suitable halogenated phenol, such as 3-bromophenol (B21344) or 3-iodophenol, with the hydroxyl group often protected during the reaction. Alternatively, the formyl group can be introduced first, followed by the cross-coupling. For instance, 5-bromo-2-hydroxybenzaldehyde could be coupled with 4-methylphenylboronic acid. A general procedure for Suzuki coupling involves an inert atmosphere, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system like toluene/ethanol (B145695)/water. orgsyn.org

Table 2: Typical Conditions for Suzuki Cross-Coupling

Component Example Purpose Citation
Aryl Halide 5-Bromo-2-hydroxybenzaldehyde Electrophilic partner
Arylboronic Acid 4-Methylphenylboronic acid Nucleophilic partner
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] Facilitates C-C bond formation orgsyn.org
Base Sodium Carbonate (Na₂CO₃) Activates the boronic acid orgsyn.org
Solvent Toluene/Ethanol/Water Dissolves reactants and facilitates reaction orgsyn.org

This table outlines the key components for a Suzuki cross-coupling reaction to form the biphenyl core.

A practical, multi-step synthesis of this compound would logically combine the aforementioned strategies. A representative synthetic route could commence from an inexpensive starting material like m-cresol (B1676322).

Protection: The hydroxyl group of m-cresol is protected, for example, as a methoxymethyl (MOM) ether.

Bromination: The protected phenol undergoes regioselective bromination at the position para to the methyl group and ortho to the protected hydroxyl group to yield 4-bromo-3-methyl-anisole (if starting from m-cresol and protecting as a methyl ether). A more direct route might start from 3-bromophenol.

Suzuki Coupling: The resulting aryl bromide is then subjected to a Suzuki coupling with 4-methylphenylboronic acid to construct the biphenyl skeleton.

Formylation: Following the coupling, a regioselective formylation is performed. If the formylation is done on the biphenyl phenol intermediate, the directing effect of the hydroxyl group is key.

Deprotection: If a protecting group was used, it is removed in the final step to yield the target product.

Alternatively, a route could involve creating the biphenyl phenol first, for example, 5-(p-tolyl)phenol, and then performing a regioselective ortho-formylation as the final step.

Development of Novel and Green Synthetic Protocols for this compound

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic methods that minimize waste, avoid hazardous solvents, and reduce energy consumption.

Solvent-free reactions represent a significant advancement in sustainable chemistry. nih.gov One such approach is the use of mechanochemistry, where mechanical force in a ball mill initiates the reaction. A sustainable alternative to the classical Duff reaction has been developed using a mixer mill for the solid-phase, mechanochemical formylation of electron-rich phenols with HMTA and a small amount of sulfuric acid, achieving high yields with exclusive ortho-selectivity. researchgate.net

Another green approach involves one-pot, multi-component reactions under solvent-free conditions. For instance, novel 2-[phenyl(pyridine-2-ylamino)methyl]phenols have been synthesized by reacting phenols with aldehydes and 2-aminopyridine (B139424) at 80°C without any solvent or catalyst. nih.gov While not a direct synthesis of the target compound, this demonstrates the feasibility of forming C-C bonds ortho to a phenolic hydroxyl group under solvent-free conditions. nih.gov Similarly, Schiff bases of salicylaldehyde (B1680747) have been prepared by simply mixing the reactants without a solvent, showcasing another application of green chemistry in this area. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating. nih.govresearchgate.net This technique could be applied to several steps in the synthesis of this compound, particularly the Suzuki cross-coupling and formylation stages. For example, microwave heating has been successfully used to shorten the reaction time for Yamamoto and Suzuki cross-coupling reactions from hours or days to just minutes. researchgate.net

Photochemical methods offer another avenue for green synthesis. Recently, the development of covalent organic frameworks (COFs) as efficient photocatalysts has enabled the light-assisted selective formylation of phenol derivatives using carbon dioxide as a C1 source, presenting a novel and environmentally friendly route to salicylaldehydes. researchgate.net This type of photocatalytic approach represents a cutting-edge strategy that could be adapted for the synthesis of this compound.

Table of Mentioned Compounds

Compound Name
This compound
5-(4-methylphenyl)phenol
Salicylaldehyde
Paraformaldehyde
Triethylamine
Magnesium Chloride
Hexamethylenetetramine (HMTA)
Trifluoroacetic acid
4-methylphenylboronic acid
3-bromophenol
3-iodophenol
5-bromo-2-hydroxybenzaldehyde
Tetrakis(triphenylphosphine)palladium(0)
Sodium Carbonate
m-cresol
4-bromo-3-methyl-anisole
2-[phenyl(pyridine-2-ylamino)methyl]phenol
2-aminopyridine

Flow Chemistry Applications in this compound Synthesis

While specific studies on the flow chemistry synthesis of this compound are not prevalent, the principles of applying continuous-flow technology to Suzuki-Miyaura reactions are well-established and directly applicable. acsgcipr.org Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater potential for automation and scalability. acsgcipr.orgnih.gov

For the synthesis of this compound, a continuous-flow setup would typically involve pumping a solution of the reactants (5-halosalicylaldehyde, 4-methylphenylboronic acid, and a base) through a heated packed-bed reactor containing an immobilized palladium catalyst. nih.gov The use of heterogeneous or immobilized catalysts, such as palladium on a solid support or encapsulated in a polymer matrix, is particularly advantageous in flow systems as it simplifies catalyst removal and recycling, preventing product contamination. nih.govriken.jpacs.org

Recent advancements have focused on developing highly active and durable immobilized palladium complexes that minimize leaching and deactivation over extended periods of operation. nih.govacs.org Such systems can be operated continuously for many hours, providing a steady stream of the product with high yield and purity. acs.org The ability to precisely control parameters like temperature, pressure, and residence time in a flow reactor allows for rapid optimization and can lead to higher yields and selectivities compared to batch reactions. bcrec.id

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Achieving a high yield of pure this compound requires systematic optimization of several reaction parameters.

Ligand Design and Catalyst Screening in Cross-Coupling Reactions

The choice of catalyst and ligand is critical for the success of the Suzuki-Miyaura coupling, especially when dealing with potentially challenging substrates that may be sterically hindered or contain multiple functional groups. nih.govtopicsonchemeng.org.myresearchgate.net While some Suzuki reactions can proceed without a ligand, particularly with highly active palladium sources like palladacycles, the use of a supporting ligand is generally crucial for achieving high efficiency. nih.govrsc.org

Catalyst Screening: A variety of palladium sources can be screened, including:

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) rsc.org

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) nih.gov

Ligand Design and Selection: Ligands play a key role by stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For a substrate like a substituted salicylaldehyde, a range of phosphine-based or N-heterocyclic carbene (NHC) ligands would be considered.

Triarylphosphines: Triphenylphosphine (B44618) (PPh₃) is a common, cost-effective ligand, but more electron-rich and bulky phosphines often provide better results for challenging couplings. uwindsor.ca

Biaryl Phosphine (B1218219) Ligands: Ligands developed by the Buchwald group (e.g., SPhos, XPhos) are highly effective for a wide range of Suzuki couplings, including those involving aryl chlorides and sterically hindered substrates. rsc.org

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium, often exhibiting high catalytic activity for the formation of sterically hindered biaryls. organic-chemistry.org

The table below illustrates a typical screening process for the synthesis of this compound.

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O100Variable
2Pd₂(dba)₃ (1)SPhos (2.5)K₃PO₄Toluene/H₂O110Variable
3Pd(OAc)₂ (2)(IPr)Pd(allyl)Cl (4)t-BuOKDioxane80Variable
4Pd(PPh₃)₄ (3)NoneNa₂CO₃Ethanol/H₂O80Variable

Temperature, Pressure, and Stoichiometry Effects on Reaction Efficiency

Temperature: The reaction temperature significantly influences the rate of reaction. While some highly active catalyst systems can facilitate the coupling at room temperature, many Suzuki-Miyaura reactions require heating to temperatures between 70 °C and 110 °C to achieve a reasonable reaction rate and high conversion. acs.orgnih.gov Microwave irradiation has also been shown to accelerate the reaction, often leading to shorter reaction times and improved yields. acs.org

Pressure: For batch reactions in standard laboratory glassware, the reaction is typically conducted at atmospheric pressure. In a sealed-tube or flow reactor, the pressure can be increased, which can be advantageous when using low-boiling-point solvents at temperatures above their normal boiling point.

Stoichiometry: The molar ratio of the reactants is a key parameter. It is common practice to use a slight excess of the boronic acid derivative (e.g., 1.1 to 1.5 equivalents) relative to the aryl halide. This helps to ensure the complete consumption of the more expensive or complex halide partner and drive the reaction to completion. The amount of base used is also critical; typically, 2 to 3 equivalents are employed to facilitate the transmetalation step.

Isolation and Purification Strategies for High Purity this compound

After the reaction is complete, a standard workup procedure is employed to isolate the crude product. This typically involves cooling the reaction mixture, diluting it with water, and extracting the product into an organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. sandiego.edu

The crude solid obtained requires further purification to remove unreacted starting materials, byproducts from homo-coupling, and residual catalyst.

Flash Column Chromatography: This is the most common method for purifying the crude product. The solid is dissolved in a minimal amount of solvent and adsorbed onto silica (B1680970) gel. The column is then eluted with a solvent system, typically a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), with the polarity gradually increased to elute the desired compound. sandiego.edu

Recrystallization: For obtaining a highly pure, crystalline solid, recrystallization is an effective final step. The purified product from chromatography is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., hexanes/methanol or ethanol/water), and the solution is allowed to cool slowly. sandiego.eduacs.org As the solution cools, the solubility of the product decreases, leading to the formation of pure crystals, which can then be isolated by vacuum filtration. sandiego.edu

Advanced Structural Elucidation and Spectroscopic Probing of 2 Formyl 5 4 Methylphenyl Phenol

High-Resolution X-ray Crystallographic Analysis of 2-Formyl-5-(4-methylphenyl)phenol

Molecular Conformation and Torsional Angles

The key conformational feature of biphenyl (B1667301) systems is the torsional or dihedral angle between the two phenyl rings. This angle is a result of the balance between steric hindrance from ortho substituents and the electronic effects favoring planarity for optimal conjugation. In the solid state, the conformation of biphenyl itself can be nearly planar due to crystal packing forces, though in the gas phase, it has a twist angle of about 44.4°. researchgate.net For substituted biphenyls, this angle can vary significantly.

In this compound, the formyl and hydroxyl groups are ortho to the biphenyl linkage. The intramolecular hydrogen bond between the phenolic hydroxyl group and the formyl oxygen would favor a more planar arrangement of that phenyl ring. However, the steric bulk of the substituents would likely lead to a non-zero torsional angle between the two rings. For comparison, related Schiff base compounds, such as 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol, exhibit a nearly coplanar arrangement of the two rings, facilitated by a strong intramolecular hydrogen bond. rsc.orgrcsb.org In contrast, other substituted biphenyls without such strong intramolecular interactions can show significant twists.

Table 1: Expected Torsional Angles in this compound and Related Compounds

CompoundSubstituents Influencing TorsionExpected Torsional Angle (°)Reference
BiphenylNone~0 (solid state) to 44.4 (gas phase) researchgate.net
2-{(Z)-[(4-methylphenyl)imino]methyl}phenolIntramolecular H-bondNearly coplanar rsc.orgrcsb.org
This compoundIntramolecular H-bond vs. Steric HindranceLikely a small, non-zero angleInferred

Intermolecular Interactions and Crystal Packing Motifs

The way molecules of this compound arrange themselves in a crystal lattice is dictated by a variety of non-covalent interactions. rcsb.org These interactions include hydrogen bonding, π-π stacking, and van der Waals forces. The presence of both a hydrogen bond donor (phenolic -OH) and acceptor (formyl C=O), as well as two aromatic rings, suggests a rich variety of possible packing motifs.

Hydrogen Bonding Networks Involving the Phenolic Hydroxyl and Formyl Group

A prominent feature in the crystal structure of this compound would be the hydrogen bonding network. An intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen of the formyl group is highly probable. This type of six-membered ring hydrogen bond is a common and stabilizing feature in ortho-formyl phenols. researchgate.net

In addition to the intramolecular hydrogen bond, intermolecular hydrogen bonds could also form. The phenolic hydroxyl group, if not exclusively engaged in an intramolecular bond, or the formyl group could participate in hydrogen bonding with neighboring molecules, leading to the formation of chains, dimers, or more complex three-dimensional networks. The nature of these intermolecular interactions would be crucial in determining the final crystal packing arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution and in the solid state. For this compound, a combination of one-dimensional and advanced two-dimensional NMR techniques would be employed to confirm its chemical structure and provide insights into the spatial relationships between atoms.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

While a full 2D NMR analysis of this compound is not published, the expected correlations can be predicted based on its structure.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the molecule. For instance, it would show correlations between the adjacent aromatic protons on both the phenolic and the tolyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would allow for the unambiguous assignment of the chemical shifts for each carbon atom bearing a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the two phenyl rings and for assigning quaternary carbons. For example, a correlation would be expected between the formyl proton and the carbon of the phenolic ring it is attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly bonded. A key expected NOE would be between the phenolic hydroxyl proton and the formyl proton, providing direct evidence for the through-space proximity enforced by the intramolecular hydrogen bond.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Atom/GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC CorrelationsKey NOESY Correlations
Formyl CHO9.8-10.0190-195Aromatic C'sPhenolic OH
Phenolic OH10.0-11.0-Aromatic C'sFormyl CHO
Aromatic CHs6.8-7.8115-160Other aromatic C's, Quaternary C'sAdjacent aromatic H's
Methyl CH₃~2.3~21Aromatic C's of tolyl ringAromatic H's of tolyl ring

Predicted chemical shifts are based on typical values for similar functional groups.

Solid-State NMR Spectroscopy for Bulk Structural Characterization

Solid-state NMR (ssNMR) spectroscopy is a valuable technique for characterizing the structure of materials in their solid form, providing information that is complementary to X-ray crystallography. For this compound, ¹³C ssNMR would be particularly informative.

The chemical shifts of the carbon atoms in the solid state can be sensitive to the local environment, including molecular packing and intermolecular interactions. By comparing the ¹³C ssNMR spectrum with the solution-state spectrum, differences in conformation and electronic structure between the two phases can be identified.

Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can enhance the signals of less abundant nuclei like ¹³C. Advanced ssNMR experiments could also be used to measure the principal values of the chemical shift tensor for specific carbon atoms, which are highly sensitive to the local electronic structure and can provide further refinement of the molecular conformation in the solid state. researchgate.net Studies on biphenyl have shown that solid-state NMR can be used to estimate the inter-ring dihedral angle. researchgate.net

Dynamic NMR Studies of Conformational Equilibria in Solution

The structure of this compound, featuring two phenyl rings connected by a single C-C bond, presents the possibility of hindered rotation around this bond, a phenomenon known as atropisomerism. slideshare.netpharmaguideline.comlibretexts.org The presence of an ortho-formyl group on one ring and a para-methyl group on the other influences the rotational barrier. Steric hindrance between the ortho-substituent and the proximal hydrogens of the adjacent ring can lead to distinct, non-interconverting conformers at room temperature if the energy barrier to rotation is sufficiently high (typically >16-19 kcal/mol). libretexts.org

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique to investigate such conformational equilibria. nih.govacs.org By monitoring the NMR spectrum at variable temperatures, the kinetics of the rotational process can be elucidated. At low temperatures, where the interconversion between rotamers is slow on the NMR timescale, separate signals may be observed for the protons and carbons of each distinct conformer. As the temperature is increased, the rate of rotation increases. If the energy barrier is surmounted, the separate signals will broaden, coalesce into a single broad peak at the coalescence temperature, and finally sharpen to time-averaged signals at higher temperatures.

For this compound, DNMR studies would be anticipated to reveal the energetic barrier to rotation around the biphenyl linkage. The single ortho-formyl group provides a moderate steric impediment to free rotation. researchgate.net It is plausible that at ambient temperatures, rotation is rapid, leading to a single set of averaged signals in the ¹H and ¹³C NMR spectra. However, at lower temperatures, the slowing of this rotation could lead to the observation of distinct sets of signals for the atropisomers. The energy barrier (ΔG‡) for this process can be calculated from the coalescence temperature and the frequency difference between the signals of the exchanging sites, providing quantitative insight into the conformational stability of the molecule in solution. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a detailed analysis of the functional groups and intermolecular forces within this compound. These two methods are complementary; FT-IR is sensitive to vibrations involving a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. youtube.comthermofisher.comgatewayanalytical.comlabx.comyoutube.com

The vibrational spectrum of this compound is dominated by the characteristic modes of its constituent functional groups. The phenolic hydroxyl (-OH) group gives rise to a stretching vibration (ν) that is typically observed in the region of 3200-3600 cm⁻¹. The exact position and shape of this band are highly sensitive to hydrogen bonding. In a dilute solution of a non-polar solvent, a sharp band corresponding to the free -OH stretch would be expected. In the solid state or in concentrated solution, this band is likely to be broad and shifted to a lower frequency due to intermolecular hydrogen bonding. globalresearchonline.netnih.gov

The formyl group (-CHO) exhibits a strong and characteristic C=O stretching vibration (ν(C=O)) typically found in the range of 1680-1715 cm⁻¹ for aromatic aldehydes. The conjugation with the phenyl ring slightly lowers this frequency compared to aliphatic aldehydes. Another key vibrational mode for the aldehyde is the C-H stretching of the formyl group, which usually appears as a pair of weak to medium bands between 2700 cm⁻¹ and 2900 cm⁻¹. nih.gov

The aromatic rings contribute to a series of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. The para-methyl group will show characteristic C-H stretching and bending vibrations.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Technique
Phenolic -OHO-H Stretch (Free)~3600FT-IR
Phenolic -OHO-H Stretch (H-bonded)3200-3500 (broad)FT-IR
Formyl -CHOC=O Stretch1680-1700FT-IR, Raman
Formyl -CHOC-H Stretch2720-2820FT-IR
AromaticC-H Stretch3000-3100FT-IR, Raman
AromaticC=C Stretch1400-1600FT-IR, Raman
Methyl -CH₃C-H Stretch2850-2960FT-IR, Raman

This table presents predicted values based on typical ranges for the specified functional groups.

Vibrational spectroscopy is particularly adept at probing non-covalent interactions such as hydrogen bonding and π-π stacking. In this compound, intramolecular hydrogen bonding can occur between the phenolic hydroxyl group and the oxygen of the ortho-formyl group, forming a six-membered ring. This interaction would cause a significant red-shift (lowering of frequency) and broadening of the -OH stretching band in the FT-IR spectrum, often to below 3200 cm⁻¹.

In the solid state, intermolecular hydrogen bonds may also form, further influencing the vibrational frequencies of the participating groups. Furthermore, the biphenyl structure allows for potential π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions can induce subtle shifts in the vibrational modes of the aromatic rings, which may be observable in the Raman spectrum. Analyzing the differences in the vibrational spectra between the solid state and dilute solutions can, therefore, provide valuable information about the nature and extent of these intermolecular forces.

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound, while tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation.

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound, the expected molecular formula is C₁₄H₁₂O₂. The theoretical exact mass can be calculated with high precision. By comparing this theoretical mass with the experimentally measured mass from HRMS, the elemental composition can be confidently validated. Furthermore, the observed isotopic pattern of the molecular ion peak cluster must match the theoretical pattern calculated based on the natural abundance of isotopes (e.g., ¹³C). This provides an additional layer of confirmation for the proposed elemental formula.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions reveals characteristic fragmentation pathways that are indicative of the molecule's structure. wikipedia.org

For this compound, several key fragmentation pathways can be predicted based on the fragmentation of similar aromatic aldehydes and biphenyls: miamioh.eduwhitman.edulibretexts.orgjove.com

Loss of a hydrogen radical ([M-H]⁺): This is a common fragmentation for aldehydes, resulting from the cleavage of the formyl C-H bond. whitman.edulibretexts.org

Loss of carbon monoxide ([M-CO]⁺): Following the initial loss of a hydrogen radical, the resulting acylium ion can readily lose a molecule of carbon monoxide. Alternatively, direct loss of CO from the molecular ion is also a possibility for aromatic aldehydes.

Cleavage of the biphenyl linkage: The C-C bond connecting the two phenyl rings can cleave, leading to fragment ions corresponding to the individual substituted phenyl moieties.

Loss of the methyl group: Fragmentation can also be initiated by the loss of a methyl radical (•CH₃) from the tolyl ring.

By systematically analyzing the product ion spectrum, a detailed fragmentation map can be constructed, providing unequivocal evidence for the connectivity and arrangement of the functional groups within the molecule.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z (Predicted)Proposed FragmentPlausible Origin
212[M]⁺•Molecular Ion
211[M-H]⁺Loss of formyl hydrogen
183[M-CHO]⁺Loss of formyl group
184[M-CO]⁺•Loss of carbon monoxide
197[M-CH₃]⁺Loss of methyl radical
91[C₇H₇]⁺Tolyl cation
121[C₇H₅O₂]⁺Formyl-phenol cation

This table presents plausible fragment ions based on general fragmentation patterns of related compounds.

Reactivity Profiles and Mechanistic Investigations of 2 Formyl 5 4 Methylphenyl Phenol

Reactions Involving the Formyl Group

The aldehyde functionality in 2-Formyl-5-(4-methylphenyl)phenol is a primary site for a variety of nucleophilic addition and condensation reactions, as well as oxidation and reduction processes.

The electrophilic carbon atom of the formyl group is susceptible to attack by a range of carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds and the generation of secondary alcohols or alkenes.

Grignard Reaction: The addition of Grignard reagents (R-MgX) to this compound would be expected to proceed via nucleophilic attack on the carbonyl carbon. Subsequent acidic workup would yield a secondary alcohol. The phenolic proton must first be protected or a second equivalent of the Grignard reagent must be used to deprotonate it, as it will readily react with the organometallic reagent.

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. organic-chemistry.orgwikipedia.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). organic-chemistry.orgwikipedia.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org The stereochemical outcome of the reaction (E or Z alkene) is dependent on the nature of the ylide used. organic-chemistry.orgwikipedia.org Stabilized ylides generally favor the formation of the E-alkene, while non-stabilized ylides typically yield the Z-alkene. organic-chemistry.orgwikipedia.org

Knoevenagel Condensation: This condensation reaction occurs between an aldehyde or ketone and a compound with an active methylene (B1212753) group, catalyzed by a weak base. mychemblog.comthermofisher.compurechemistry.org The reaction with this compound would involve the formation of a new carbon-carbon double bond, leading to the synthesis of α,β-unsaturated compounds. mychemblog.compurechemistry.org The active methylene compound can be, for example, malonic acid, diethyl malonate, or cyanoacetic acid. mychemblog.com

Table 1: Examples of Nucleophilic Addition Reactions with Salicylaldehyde (B1680747) Derivatives
Reaction TypeAldehyde SubstrateReagentProductReference
Wittig ReactionSalicylaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl 3-(2-hydroxyphenyl)acrylate organic-chemistry.org
Knoevenagel CondensationSalicylaldehydeMalononitrile (B47326)2-(2-Hydroxybenzylidene)malononitrile mychemblog.com

The formyl group of this compound can be readily reduced to a primary alcohol, 2-(hydroxymethyl)-5-(4-methylphenyl)phenol. This transformation can be achieved using various reducing agents. Common methods include the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an acidic workup. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is also an effective method. The resulting benzylic alcohol can be further derivatized, for instance, through etherification or esterification of the newly formed hydroxyl group.

Oxidation of the formyl group leads to the formation of the corresponding carboxylic acid, 2-hydroxy-5-(4-methylphenyl)benzoic acid. A variety of oxidizing agents can be employed for this purpose. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from chromium trioxide and sulfuric acid), or milder oxidants like Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution. The choice of oxidant may depend on the presence of other sensitive functional groups in the molecule. The resulting carboxylic acid is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives.

The formyl group readily undergoes condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. nih.gov These reactions typically proceed via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. nih.gov The formation of Schiff bases from salicylaldehyde derivatives is well-documented. For instance, the reaction of a salicylaldehyde with a primary amine, often catalyzed by a small amount of acid, yields the corresponding N-salicylideneamine. researchgate.net Similarly, reaction with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) affords the corresponding hydrazone. These products are often crystalline solids and can be used for the characterization of the parent aldehyde.

Table 2: Synthesis of Schiff Bases from Salicylaldehyde Derivatives
Aldehyde SubstrateAmine/Hydrazine ReactantProductReaction ConditionsReference
Salicylaldehydep-Toluidine2-((p-Tolylimino)methyl)phenolReflux in DMF researchgate.net
2-Hydroxy-1-naphthaldehyde2-Aminopyridine (B139424)1-((Pyridin-2-ylimino)methyl)naphthalen-2-olNot specified nih.gov

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is acidic and can undergo reactions typical of phenols, such as alkylation and acylation.

Alkylation: The phenolic hydroxyl group can be alkylated to form an ether. This is typically achieved by treating the phenol (B47542) with an alkyl halide in the presence of a base (Williamson ether synthesis). The base, such as sodium hydroxide (B78521) or potassium carbonate, deprotonates the phenol to form the more nucleophilic phenoxide ion, which then displaces the halide from the alkylating agent. However, in the case of certain 4-formyl phenols, alkylation can sometimes lead to a competing reaction involving the substitution of the formyl group. kirj.ee

Acylation: Acylation of the phenolic hydroxyl group results in the formation of an ester. This can be accomplished by reacting the phenol with an acyl halide or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534). The base serves to neutralize the hydrogen halide or carboxylic acid byproduct.

Table 3: Alkylation and Acylation of Phenolic Hydroxyl Groups
Reaction TypePhenolic SubstrateReagentBase/CatalystProductReference
O-Alkylation2,6-dimethoxy-4-formyl phenolPrenyl bromideNaOH/KOHCorresponding prenyl ether and C-alkylated products kirj.ee
O-AcylationIsomeric phenolsChloroacetyl chlorideNot specified (in chloroform)Corresponding chloroacetate (B1199739) esters mdpi.com

Ether and Ester Formation

The phenolic hydroxyl group of this compound is a primary site for ether and ester formation. These reactions are fundamental in modifying the properties of the molecule, for instance, for use as a building block in more complex syntheses.

Ether Formation: The Williamson ether synthesis is a widely employed method for the preparation of ethers from phenols. wikipedia.orgmasterorganicchemistry.comchemistrytalk.org This reaction proceeds via an SN2 mechanism where the phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks an alkyl halide. wikipedia.org For phenols, which are more acidic than alcohols, weaker bases like sodium hydroxide can be effectively used to generate the phenoxide. youtube.com The choice of base and reaction conditions can be critical, with options ranging from strong bases like sodium hydride (NaH) in an aprotic solvent to milder conditions using potassium carbonate under microwave irradiation, which can offer a more environmentally friendly approach. youtube.com

In the context of this compound, the intramolecular hydrogen bonding between the ortho-formyl and hydroxyl groups might influence the reactivity of the phenolic hydroxyl. However, under appropriate basic conditions, this hydrogen bond can be overcome to allow for etherification.

Ester Formation: The phenolic hydroxyl group can also be readily converted into an ester. While the direct Fischer-Speier esterification with a carboxylic acid is often slow and inefficient for phenols, more reactive acylating agents such as acid chlorides or acid anhydrides are commonly used. chemguide.co.uk The reaction with an acid anhydride, for example, proceeds by nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the anhydride, leading to the formation of the ester and a carboxylic acid byproduct. chemguide.co.uk The reaction can be catalyzed by a base like pyridine. libretexts.org

Table 1: Examples of Ether and Ester Formation with Phenolic Compounds

Reactant 1 (Phenol)Reactant 2 (Alkylating/Acylating Agent)Base/CatalystProductYield (%)Reference
Phenol1-BromooctaneK₂CO₃, DMF1-Phenoxyoctane93
SalicylaldehydeChloroacetic acidNaOH(2-Formylphenoxy)acetic acid- wikipedia.org
Ethanol (B145695)Ethanoic anhydride-Ethyl ethanoate- chemguide.co.uk
PhenolBenzoyl chlorideNaOH (aq)Phenyl benzoate (B1203000)- chemguide.co.uk

Oxidative Coupling Reactions of the Phenol Moiety

The phenolic moiety of this compound can undergo oxidative coupling reactions, leading to the formation of new carbon-carbon or carbon-oxygen bonds. These reactions are typically catalyzed by transition metal complexes and proceed through radical intermediates. The regioselectivity of these couplings can be influenced by the electronic and steric effects of the substituents on the phenol ring. In the case of this compound, the presence of the formyl and the bulky 4-methylphenyl groups would be expected to direct coupling to specific positions. For instance, oxidative polymerization of 4-methyltriphenylamine (B1310691) has been achieved using ferric chloride, indicating the feasibility of coupling reactions in related systems. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Phenolic and Methylphenyl Rings

The biphenyl (B1667301) system of this compound presents multiple sites for electrophilic aromatic substitution. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents.

The hydroxyl group is a strongly activating, ortho, para-director, while the formyl group is a deactivating, meta-director. The 4-methylphenyl group is weakly activating and also an ortho, para-director. On the phenolic ring, the positions ortho and para to the powerful hydroxyl group are activated. However, one ortho position is occupied by the formyl group, and the para position is blocked by the tolyl group. Therefore, electrophilic attack is most likely to occur at the remaining vacant ortho position to the hydroxyl group (position 3).

On the other tolyl ring, the methyl group directs incoming electrophiles to the positions ortho to it (positions 3' and 5'). The biphenyl system itself generally favors substitution at the ortho and para positions of the unsubstituted ring.

Halogenation: The halogenation of phenols is typically a facile reaction that can proceed even in the absence of a Lewis acid catalyst. With reagents like bromine water, polysubstitution can occur. To achieve monosubstitution, milder conditions, such as using bromine in a less polar solvent, are often employed. For this compound, halogenation would be expected to occur at the activated position 3 on the phenolic ring. Radical halogenation using reagents like N-bromosuccinimide (NBS) could potentially lead to benzylic bromination of the methyl group on the tolyl ring. ucalgary.ca

Nitration: The nitration of phenols is usually carried out with dilute nitric acid, as concentrated nitric acid can lead to oxidation and the formation of tarry by-products. chemguide.co.uk In the case of biphenyl derivatives, the regioselectivity of nitration is influenced by the substituents on both rings. For instance, the nitration of 2-methylbiphenyl (B165360) has been shown to favor substitution on the methylated ring. spu.edu For this compound, nitration is expected to be directed by the powerful activating effect of the hydroxyl group to position 3. Nitration could also potentially occur on the tolyl ring at the positions ortho to the methyl group. nih.gov

Sulfonation: Sulfonation of phenols is typically achieved using concentrated sulfuric acid. The reaction is reversible, and the position of substitution can be temperature-dependent. At lower temperatures, the ortho isomer is often favored, while at higher temperatures, the thermodynamically more stable para isomer is the major product. For the target molecule, sulfonation would likely occur at position 3 of the phenolic ring.

Table 2: Examples of Electrophilic Aromatic Substitution on Phenolic and Biphenyl Compounds

SubstrateReagentConditionsMajor Product(s)Reference
Benzene (B151609)Conc. HNO₃, Conc. H₂SO₄< 50 °CNitrobenzene chemguide.co.uk
MethylbenzeneConc. HNO₃, Conc. H₂SO₄-2-Nitromethylbenzene, 4-Nitromethylbenzene chemguide.co.uk
2-MethylbiphenylHNO₃-Nitration on methylated ring spu.edu

Cyclization and Annulation Reactions Initiated by this compound

The presence of the ortho-formyl and hydroxyl groups provides a reactive site for various cyclization and annulation reactions, leading to the formation of heterocyclic systems.

Formation of Heterocyclic Scaffolds (e.g., coumarins, chromenes, xanthenes)

The structural characteristics of this compound, featuring a hydroxyl group ortho to a formyl group on a substituted benzene ring, make it a valuable precursor for the synthesis of various heterocyclic compounds. These reactions often proceed through intramolecular cyclization, driven by the proximity of the reactive aldehyde and hydroxyl functionalities.

Coumarins: The synthesis of coumarins from salicylaldehyde derivatives like this compound is a well-established transformation in organic chemistry. Classic methods such as the Perkin reaction, which involves the condensation of a salicylaldehyde with an acetic anhydride in the presence of its sodium or potassium salt, can be employed. encyclopedia.pub Another prominent method is the Pechmann condensation, which utilizes a phenol and a β-ketoester under acidic conditions. encyclopedia.pubresearchgate.net For a substrate like this compound, reaction with various active methylene compounds under basic catalysis via the Knoevenagel condensation would lead to the formation of a 3-substituted-6-(4-methylphenyl)coumarin. encyclopedia.pub The specific reagents and conditions can be tailored to introduce a wide variety of substituents on the pyrone ring of the coumarin (B35378) nucleus.

Modern synthetic methodologies often employ metal catalysis to achieve higher efficiency and selectivity. For instance, palladium-catalyzed oxidative Heck coupling reactions can be used to synthesize 4-arylcoumarins. organic-chemistry.org Additionally, gold(I)-catalyzed intramolecular hydroarylation of propiolates derived from the parent phenol offers a route to coumarin synthesis. organic-chemistry.org

Chromenes: The synthesis of chromene derivatives from this compound can be achieved through various synthetic strategies. One common approach involves the reaction with activated alkenes or alkynes. For example, reaction with malononitrile or ethyl cyanoacetate (B8463686) in the presence of a basic catalyst can lead to the formation of 2-amino-4H-chromene derivatives. The reaction proceeds through a tandem Knoevenagel condensation followed by an intramolecular Michael addition.

Xanthenes: Xanthene scaffolds can be synthesized from this compound through condensation reactions with 1,3-dicarbonyl compounds or other suitable nucleophiles. The reaction of two equivalents of a phenol with one equivalent of an aldehyde or ketone, often under acidic catalysis, is a general method for xanthene synthesis. In this context, the reaction of this compound with a suitable active methylene compound, such as dimedone or a substituted phenol, can lead to the formation of xanthene derivatives.

A representative reaction for the formation of a coumarin derivative is shown below:


Table 1: Examples of Heterocyclic Scaffolds Derived from Salicylaldehydes

HeterocycleGeneral Synthetic MethodReactant for Salicylaldehyde
CoumarinPerkin ReactionAcetic Anhydride
CoumarinKnoevenagel CondensationMalonic Acid Derivatives
ChromeneTandem ReactionMalononitrile
XantheneCondensationDimedone

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The study of the kinetic and thermodynamic parameters of reactions involving this compound is crucial for understanding reaction mechanisms and optimizing reaction conditions.

Reaction Rate Determination and Activation Energy Profiling

The rates of reactions involving this compound, such as the formation of heterocyclic compounds, can be determined by monitoring the change in concentration of reactants or products over time using techniques like UV-Vis spectroscopy, HPLC, or NMR spectroscopy. For example, the kinetics of formylation reactions of phenols, a process related to the synthesis of the title compound, have been shown to follow second-order kinetics. researchgate.net

The activation energy (Ea) for a particular reaction can be determined by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation:

k = A * exp(-Ea / (R * T))

where A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature. A lower activation energy implies a faster reaction rate. The activation energy profile provides valuable insights into the transition state of the reaction and the effect of catalysts.

Table 2: Hypothetical Kinetic Data for a Reaction of this compound

Temperature (K)Rate Constant (k) (M⁻¹s⁻¹)
2980.05
3080.12
3180.28
3280.60

This table presents hypothetical data for illustrative purposes.

Equilibrium Constant Measurements for Reversible Processes

For reversible reactions involving this compound, such as the formation of certain Schiff bases or acetals, the equilibrium constant (Keq) provides a measure of the extent to which the reaction proceeds to products at equilibrium. Keq can be determined by measuring the concentrations of reactants and products at equilibrium.

A large Keq value indicates that the equilibrium lies to the right, favoring the formation of products. The thermodynamic parameters of the reaction, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), are related to the equilibrium constant by the equation:

ΔG° = -R * T * ln(Keq) = ΔH° - T * ΔS°

These parameters provide a comprehensive understanding of the spontaneity and thermodynamics of the reaction.

Solvent Effects and Catalysis in Reaction Mechanisms

The choice of solvent can significantly influence the rate and outcome of reactions involving this compound. Polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species. For instance, in the synthesis of coumarins via the Knoevenagel condensation, polar aprotic solvents like DMF or DMSO are often employed. mdpi.com The use of micellar systems, such as those formed by surfactants like CTAB or SDS, has also been shown to enhance the rate of formylation reactions of phenols. researchgate.net

Catalysts play a pivotal role in many reactions of this compound by providing an alternative reaction pathway with a lower activation energy. Both acid and base catalysis are commonly employed. For example, the Pechmann condensation for coumarin synthesis is typically acid-catalyzed, with catalysts like sulfuric acid or Lewis acids such as aluminum chloride being used. encyclopedia.pubresearchgate.net Basic catalysts, such as piperidine (B6355638) or pyridine, are often used in Knoevenagel condensations. The selection of the appropriate catalyst and solvent system is critical for achieving high yields and selectivity in the synthesis of heterocyclic compounds from this compound.

Derivatization Strategies and Functionalization of 2 Formyl 5 4 Methylphenyl Phenol

Synthesis of Schiff Bases and Imines from the Formyl Group

The formyl group of 2-Formyl-5-(4-methylphenyl)phenol serves as a prime site for the synthesis of imines, commonly known as Schiff bases, through condensation with primary amines. semanticscholar.org This reaction is typically straightforward and provides a modular approach to introduce a variety of substituents, thereby tuning the electronic and steric properties of the final molecule.

The condensation reaction between this compound and various primary amines generally proceeds with high efficiency. The reaction is often carried out in a suitable solvent such as ethanol (B145695) or methanol, and can be catalyzed by a few drops of acid. researchgate.net The resulting Schiff bases are often crystalline solids and can be purified by recrystallization. nih.gov

The versatility of this reaction allows for the incorporation of a wide range of functionalities by selecting the appropriate primary amine. This includes aliphatic, aromatic, and heterocyclic amines, as well as those bearing additional functional groups. The general synthesis involves the reaction of an aldehyde or ketone with a primary amine. semanticscholar.org

Table 1: Synthesis of Schiff Bases from this compound and Various Primary Amines

EntryPrimary AmineResulting Schiff BaseYield (%)
1Aniline (B41778)2-((phenylimino)methyl)-5-(p-tolyl)phenol92
24-Nitroaniline2-((4-nitrophenylimino)methyl)-5-(p-tolyl)phenol88
32-Aminophenol (B121084)2-(((2-hydroxyphenyl)imino)methyl)-5-(p-tolyl)phenol95
4Ethylenediamine (1:2)N,N'-bis((2-hydroxy-4-(p-tolyl)phenyl)methylene)ethane-1,2-diamine85
5Hydrazine (B178648) hydrate2-((hydrazinylidene)methyl)-5-(p-tolyl)phenol90

This table presents hypothetical data based on typical yields for similar reactions.

The characterization of these Schiff bases relies on standard spectroscopic techniques. In the ¹H NMR spectra, the formation of the imine is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-). The infrared (IR) spectra show a strong absorption band corresponding to the C=N stretching vibration, typically in the range of 1600-1650 cm⁻¹.

Schiff bases derived from this compound, particularly those with appropriately positioned nucleophiles on the amine substituent, can undergo intramolecular cyclization to form various heterocyclic systems. ekb.eg These reactions can be triggered by thermal or chemical means, leading to the formation of stable five, six, or seven-membered rings.

A notable example is the cyclization of the Schiff base derived from 2-aminophenol (Table 1, Entry 3). In the presence of an oxidizing agent, this compound can undergo oxidative cyclization to form a benzoxazole (B165842) derivative. nih.gov Similarly, Schiff bases derived from hydrazides can be cyclized to form various heterocyclic systems such as oxadiazoles (B1248032) or thiadiazoles upon treatment with appropriate reagents. The reaction of a hydrazone with chloroacetyl chloride can lead to the formation of an azetidinone ring. researchgate.net

Another potential cyclization involves the reaction of the Schiff base with isatoic anhydride (B1165640), which can lead to the formation of quinazolinone derivatives. This transformation often proceeds through an initial nucleophilic attack of the imine nitrogen followed by ring closure and rearrangement. The synthesis of 2,3-dihydroquinazolin-4(1H)-ones can be achieved through the condensation of an aldehyde with 2-aminobenzamide. researchgate.net

Phenolic Ether and Ester Derivatives of this compound

The phenolic hydroxyl group of this compound provides another handle for derivatization, allowing for the synthesis of a variety of ether and ester derivatives. These modifications can significantly alter the solubility, and electronic properties of the parent molecule. General strategies for the derivatization of phenolic hydroxyl groups are well-established. nih.gov

Phenolic ethers can be readily prepared via Williamson ether synthesis, which involves the deprotonation of the phenol (B47542) with a suitable base, such as potassium carbonate or sodium hydride, followed by nucleophilic substitution with a haloalkane or a dialkyl sulfate (B86663).

The choice of the alkylating agent allows for the introduction of a wide range of alkyl and substituted alkyl groups. For instance, reaction with methyl iodide or dimethyl sulfate would yield the corresponding methoxy (B1213986) derivative, while reaction with benzyl (B1604629) bromide would introduce a benzyloxy group. The use of functionalized haloalkanes can be employed to append more complex side chains.

Table 2: Synthesis of Phenolic Ethers of this compound

EntryAlkylating AgentBaseProductYield (%)
1Methyl iodideK₂CO₃2-Formyl-5-(p-tolyl)anisole94
2Ethyl bromideK₂CO₃2-Ethoxy-5-(p-tolyl)benzaldehyde89
3Benzyl chlorideNaH2-(Benzyloxy)-5-(p-tolyl)benzaldehyde85
4Dimethyl sulfateK₂CO₃2-Formyl-5-(p-tolyl)anisole96

This table presents hypothetical data based on typical yields for similar reactions.

The phenolic hydroxyl group can be acylated to form esters using acid anhydrides or acid chlorides in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). This reaction is typically high-yielding and provides a straightforward method to introduce acyl groups.

For example, treatment with acetic anhydride in the presence of a catalytic amount of acid or base yields the corresponding acetate (B1210297) ester. Similarly, reaction with benzoyl chloride in the presence of pyridine leads to the formation of the benzoate (B1203000) ester. This methodology allows for the incorporation of a diverse array of acyl functionalities, thereby modulating the steric and electronic environment of the molecule.

Table 3: Synthesis of Phenolic Esters of this compound

EntryAcylating AgentBaseProductYield (%)
1Acetic anhydridePyridine4-Formyl-3-(p-tolyl)phenyl acetate98
2Benzoyl chlorideTriethylamine4-Formyl-3-(p-tolyl)phenyl benzoate93
3Propionyl chloridePyridine4-Formyl-3-(p-tolyl)phenyl propionate95

This table presents hypothetical data based on typical yields for similar reactions.

Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Derivatives of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org To utilize these reactions, the this compound scaffold must first be halogenated. Regioselective halogenation of the aromatic ring can be achieved using various electrophilic halogenating agents. The positions ortho and para to the activating hydroxyl group are the most likely sites of halogenation.

Once halogenated derivatives are obtained, they can serve as substrates in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. youtube.com These reactions typically involve the use of a palladium catalyst, a ligand (often a phosphine), and a base. mdpi.com

For instance, a brominated derivative of this compound could undergo a Suzuki coupling with an arylboronic acid to introduce a new aryl group onto the phenolic ring. nih.gov This would create a biaryl or teraryl structure, significantly increasing the molecular complexity. A Heck reaction with an alkene would introduce a vinyl substituent, while a Sonogashira coupling with a terminal alkyne would append an alkynyl group.

The general catalytic cycle for these reactions involves oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck coupling), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Table 4: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions on a Brominated Derivative of this compound

EntryCoupling PartnerReaction TypeCatalyst/LigandProduct
1Phenylboronic acidSuzukiPd(PPh₃)₄2-Formyl-x-phenyl-5-(p-tolyl)phenol
2StyreneHeckPd(OAc)₂/P(o-tol)₃2-Formyl-x-styryl-5-(p-tolyl)phenol
3PhenylacetyleneSonogashiraPdCl₂(PPh₃)₂/CuI2-Formyl-x-(phenylethynyl)-5-(p-tolyl)phenol

This table presents hypothetical examples of cross-coupling reactions. 'x' denotes the position of bromination on the phenolic ring.

The ability to perform these transformations on the this compound framework highlights its potential as a versatile building block for the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgyoutube.com This reaction is exceptionally tolerant of a wide range of functional groups and is a cornerstone of modern organic synthesis. libretexts.orgijpcsonline.com

To utilize this compound in a Suzuki-Miyaura coupling, the phenolic hydroxyl group would first need to be converted into a suitable leaving group, such as a triflate (OTf). This transformation can be readily achieved by reacting the phenol with triflic anhydride in the presence of a base. The resulting aryl triflate is an excellent substrate for palladium-catalyzed cross-coupling reactions. libretexts.org

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the aryl triflate to a palladium(0) complex. This is followed by transmetalation with an organoboron reagent, such as a boronic acid or a boronic ester, and concludes with reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

While specific studies on this compound are not prevalent, the Suzuki-Miyaura coupling of ortho-substituted arylpyridines and other complex aromatic systems has been extensively studied, demonstrating the reaction's broad applicability. beilstein-journals.org For instance, the coupling of ortho-substituted phenylboronic acids with bromo-pyridines has been shown to be highly efficient. beilstein-journals.org Based on these established protocols, a hypothetical reaction scheme for the Suzuki-Miyaura coupling of the triflate derivative of this compound with a boronic acid is presented below.

Hypothetical Reaction Data for Suzuki-Miyaura Coupling

EntryAryl Boronic AcidPalladium CatalystLigandBaseSolventYield (%)
1Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O>90 (estimated)
24-Methoxyphenylboronic acidPd₂(dba)₃XPhosCs₂CO₃Dioxane>85 (estimated)
33-Thienylboronic acidPd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O>80 (estimated)

Note: The yields presented in this table are hypothetical and based on typical outcomes for similar Suzuki-Miyaura coupling reactions reported in the literature.

Sonogashira Coupling for Alkynyl-Aryl Bond Formation

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide or triflate. wikipedia.orgorganic-chemistry.org This reaction typically employs a copper(I) co-catalyst and is carried out under mild conditions, making it suitable for complex molecules. wikipedia.orglibretexts.org

Similar to the Suzuki-Miyaura coupling, the phenolic hydroxyl group of this compound would first be converted to a triflate. The resulting aryl triflate can then be coupled with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt (such as CuI), and a base (typically an amine like triethylamine or diisopropylamine). organic-chemistry.orglibretexts.org The reaction is highly versatile and tolerates a wide range of functional groups on both the alkyne and the aryl partner. jk-sci.com

The catalytic cycle of the Sonogashira reaction involves the oxidative addition of the aryl triflate to the palladium(0) catalyst, followed by the formation of a copper(I) acetylide from the terminal alkyne. Transmetalation of the acetylide group from copper to palladium, and subsequent reductive elimination, affords the alkynyl-aryl product. wikipedia.org Copper-free Sonogashira protocols have also been developed, often utilizing specific ligands to facilitate the reaction. nih.gov

The introduction of an alkyne moiety onto the this compound scaffold opens up a plethora of possibilities for further functionalization, including click chemistry, cyclization reactions, and the synthesis of conjugated materials.

Hypothetical Reaction Data for Sonogashira Coupling

EntryTerminal AlkynePalladium CatalystCopper(I) Co-catalystBaseSolventYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF>85 (estimated)
2TrimethylsilylacetylenePd(OAc)₂CuIi-Pr₂NHDMF>90 (estimated)
31-HexynePd(PPh₃)₄CuIPiperidine (B6355638)Toluene>80 (estimated)

Note: The yields presented in this table are hypothetical and based on typical outcomes for similar Sonogashira coupling reactions reported in the literature.

Buchwald-Hartwig Amination for Aryl-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry and materials science. wikipedia.orglibretexts.org This reaction allows for the coupling of aryl halides or triflates with a wide variety of primary and secondary amines. wikipedia.orgacsgcipr.orgyoutube.com

Again, the phenolic hydroxyl group of this compound would be converted to a triflate to serve as the electrophilic partner in the Buchwald-Hartwig amination. The reaction is typically carried out using a palladium catalyst in conjunction with a bulky, electron-rich phosphine (B1218219) ligand, such as those from the Buchwald or Hartwig groups, and a strong base like sodium tert-butoxide. libretexts.orgyoutube.comrug.nl

The mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl triflate to the palladium(0) catalyst, followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the catalyst. libretexts.orglibretexts.org The choice of ligand is crucial for the success of the reaction and can influence the scope of both the amine and the aryl partner. rug.nl

This methodology would enable the introduction of a diverse range of nitrogen-containing functionalities onto the this compound core, leading to the synthesis of novel anilines, which are prevalent in biologically active compounds and functional materials.

Hypothetical Reaction Data for Buchwald-Hartwig Amination

EntryAminePalladium CatalystLigandBaseSolventYield (%)
1MorpholinePd₂(dba)₃XPhosNaOt-BuToluene>90 (estimated)
2AnilinePd(OAc)₂RuPhosK₃PO₄Dioxane>80 (estimated)
3BenzylaminePd(OAc)₂BrettPhosCs₂CO₃Toluene>85 (estimated)

Note: The yields presented in this table are hypothetical and based on typical outcomes for similar Buchwald-Hartwig amination reactions reported in the literature.

Introduction of Auxiliary Functional Groups for Supramolecular and Material Applications

The strategic introduction of auxiliary functional groups onto the this compound scaffold can impart specific properties, leading to applications in supramolecular chemistry and materials science.

Chemo-selective Introduction of Biologically Relevant Moieties

The functional groups present in this compound, namely the aldehyde and the phenol, allow for chemo-selective reactions to introduce moieties with biological relevance. The aldehyde can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively. These reactions are often high-yielding and can be performed under mild conditions. For instance, the reaction with a substituted hydrazine could introduce a heterocyclic moiety known for its biological activity.

The phenolic hydroxyl group can be functionalized through etherification or esterification to attach other biologically active molecules. mdpi.com For example, the Williamson ether synthesis could be employed to link a molecule containing a good leaving group to the phenol. This approach allows for the creation of hybrid molecules that combine the structural features of this compound with those of another bioactive compound, potentially leading to synergistic effects. The field of supramolecular chemistry often utilizes such well-defined molecular components to construct larger, ordered structures through non-covalent interactions. rsc.orgnih.govmdpi.commdpi.com

Polymerization Initiator or Monomer Synthesis

Phenolic compounds are valuable monomers for the synthesis of a wide range of polymers. rsc.org The this compound molecule can be envisioned as a monomer or a precursor to a polymerization initiator.

The phenolic hydroxyl group can initiate the ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to the formation of biodegradable polyesters with a this compound end-group. bezwadabiomedical.comrsc.org This end-group can then be used for further post-polymerization modifications.

Alternatively, the phenol can be functionalized with a polymerizable group, such as a methacrylate (B99206) or a styrenic moiety. scilit.com For example, reaction with methacryloyl chloride would yield a polymerizable monomer. Subsequent free-radical or controlled radical polymerization of this monomer would lead to polymers with the this compound unit as a pendant group along the polymer chain. mdpi.comnih.gov Such functional polymers could exhibit interesting properties for applications in areas like coatings, adhesives, or advanced materials. For instance, salicylaldehyde-functionalized block copolymers have been synthesized via polymerization-induced self-assembly (PISA). rsc.org

Computational Chemistry and Theoretical Investigations of 2 Formyl 5 4 Methylphenyl Phenol

Density Functional Theory (DFT) Studies on Electronic Structure and Ground State Geometries

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 2-Formyl-5-(4-methylphenyl)phenol would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve reliable results for its geometry and electronic properties. tandfonline.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) and 4-methylphenyl rings, which act as electron-donating groups. Conversely, the LUMO is likely to be centered around the electron-withdrawing formyl group (-CHO). This distribution of electron density dictates the molecule's reactivity towards electrophiles and nucleophiles.

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties for this compound

ParameterExpected ValueSignificance
HOMO Energy~ -6.0 eVRelates to the ionization potential and electron-donating ability.
LUMO Energy~ -2.0 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE)~ 4.0 eVIndicates kinetic stability and chemical hardness. A lower gap suggests higher reactivity. mdpi.com

Note: These values are illustrative and based on typical results for similar aromatic compounds. Actual values would require specific DFT calculations.

The dipole moment of this compound arises from the non-uniform distribution of charge across the molecule. The electronegative oxygen atoms of the hydroxyl and formyl groups create a net dipole moment, influencing the molecule's solubility in polar solvents and its intermolecular interactions.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP map would show negative potential (red and yellow regions) around the oxygen atoms, indicating areas susceptible to electrophilic attack. The hydrogen atoms of the hydroxyl and formyl groups would exhibit positive potential (blue regions), marking them as sites for nucleophilic interaction. tandfonline.com

The presence of a single bond connecting the two phenyl rings in this compound allows for rotational freedom, leading to different conformations. Conformational analysis is crucial for identifying the most stable, low-energy structures. By systematically rotating the dihedral angle between the phenyl rings and calculating the energy at each step, a potential energy surface can be generated. mdpi.com The global minimum on this surface corresponds to the most stable conformer, which is essential for accurate predictions of other molecular properties. Steric hindrance between the ortho-hydrogens on the two rings will likely favor a non-planar (twisted) conformation as the most stable state.

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, providing a powerful tool for structure elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts. arxiv.orgmdpi.com These predicted shifts can then be correlated with experimental spectra to confirm the molecular structure.

The chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the aldehydic proton is expected to have a high chemical shift (around 9-10 ppm) due to the deshielding effect of the carbonyl group. Aromatic protons will appear in the range of 6.5-8.0 ppm, with their exact shifts influenced by the positions of the formyl, hydroxyl, and methyl groups. The methyl protons would appear at a much lower chemical shift, typically around 2.3 ppm. youtube.com

Table 2: Illustrative Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

AtomPredicted ¹H Shift (ppm)Typical Experimental ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Typical Experimental ¹³C Shift (ppm)
Aldehydic H9.859.8-10.0--
Phenolic OH11.0 (variable)10.0-12.0 (broad)--
Aromatic H's6.8 - 7.96.7 - 7.8--
Methyl H's2.352.3-2.4--
Aldehydic C192.0190-195--
Phenolic C-OH160.0158-162--
Aromatic C's115 - 140115 - 142--
Methyl C21.020-22--

Note: Predicted values are illustrative. Experimental values can vary based on solvent and concentration. The accuracy of prediction methods like GNN models can achieve Mean Absolute Errors (MAEs) of around 0.2 ppm for ¹H and 2.0 ppm for ¹³C shifts. mdpi.com

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can predict the vibrational frequencies and their corresponding intensities in the IR and Raman spectra. q-chem.com These theoretical spectra are invaluable for assigning the absorption bands observed in experimental spectra to specific vibrational modes of the molecule. researchgate.net

For this compound, characteristic vibrational frequencies would include:

O-H stretching: A broad band around 3200-3400 cm⁻¹ for the phenolic hydroxyl group.

C-H stretching (aromatic): Multiple sharp bands in the 3000-3100 cm⁻¹ region. nih.gov

C-H stretching (aldehyde): A distinct pair of bands around 2850 and 2750 cm⁻¹.

C=O stretching (aldehyde): A strong, sharp band in the region of 1680-1700 cm⁻¹.

C=C stretching (aromatic): Several bands in the 1400-1600 cm⁻¹ range. nih.gov

C-O stretching (phenol): A band around 1200-1250 cm⁻¹.

A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, leading to better agreement with experimental data. q-chem.com

Table 3: Illustrative Calculated Vibrational Frequencies and Assignments for this compound

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Expected IR Intensity
O-H stretch3350Strong, Broad
Aromatic C-H stretch3080Medium
Aldehydic C-H stretch2855, 2760Weak
C=O stretch1690Very Strong
Aromatic C=C stretch1600, 1580, 1480Medium to Strong
C-O stretch1240Strong

Note: These are representative values. The exact frequencies and intensities would be determined by specific calculations.

UV-Vis Absorption Spectra Simulation and Electronic Transition Characterization

The electronic absorption properties of this compound can be theoretically predicted using Time-Dependent Density Functional Theory (TD-DFT). Such simulations provide insights into the principal electronic transitions and the nature of the chromophores within the molecule. For analogous phenolic aldehydes, the UV-Vis spectra are typically characterized by intense absorptions in the UV region, corresponding to π → π* transitions. researchgate.net

For instance, studies on similar aromatic aldehydes reveal strong absorption bands that are sensitive to the substitution pattern on the aromatic ring. researchgate.net The presence of the hydroxyl and formyl groups, along with the 4-methylphenyl substituent, is expected to influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption maxima (λ_max).

Computational models of related compounds, like 4,4'-bis(carbazol-9-yl)-2,2'-biphenyl (CBP), have shown that gas-phase and condensed-phase simulations can accurately predict absorption spectra when compared with experimental data. rsc.org These studies highlight the importance of considering both static and dynamic disorder in the solid state to achieve good agreement between computed and experimental spectra. rsc.org Theoretical investigations on new organic compounds based on biphenyl (B1667301) for photovoltaic devices have also utilized DFT to determine electronic and optical properties, including absorption wavelengths (λ_abs). chemmethod.com

A simulated UV-Vis spectrum for this compound would likely show a primary absorption band around 280-320 nm, which is characteristic of the π → π* transition in phenolic aldehydes. researchgate.net The electronic transitions can be further characterized by analyzing the molecular orbitals involved. The HOMO is typically localized on the phenol ring and the hydroxyl group, while the LUMO is often centered on the formyl group and the biphenyl system.

Transition Predicted λ_max (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁3150.45HOMO → LUMO (π → π)
S₀ → S₂2700.20HOMO-1 → LUMO (π → π)
S₀ → S₃2450.15HOMO → LUMO+1 (π → π*)
This table presents hypothetical data based on typical computational results for structurally similar aromatic aldehydes and biphenyl derivatives.

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving aldehydes, such as nucleophilic additions and cyclizations. rsc.orgresearchgate.netnih.govrsc.org For this compound, theoretical studies can map out the potential energy surface for key reactions, identify transition states, and calculate activation barriers.

Potential energy surface (PES) scans are instrumental in exploring reaction pathways. uni-muenchen.deq-chem.comjamberoo.org By systematically varying a geometric parameter, such as a bond distance or dihedral angle, one can trace the energy profile of a reaction from reactants to products. visualizeorgchem.com For the formyl group of this compound, a PES scan of the C-C bond rotation between the phenyl ring and the formyl group can reveal the most stable conformations and the rotational barriers. Studies on propanal have shown that the minima on the potential energy coordinate for the formyl group can be significantly different in the ground and excited states. researchgate.net

For a nucleophilic addition reaction, a PES scan can be performed by varying the distance between the nucleophile and the carbonyl carbon. jamberoo.org This allows for the identification of a pre-reaction complex, the transition state, and the final product, providing a detailed picture of the reaction coordinate. smu.edu

The addition of a nucleophile to the carbonyl group is a fundamental reaction in organic chemistry. academie-sciences.frnumberanalytics.comuio.nonumberanalytics.com Computational studies on similar aldehydes have shown that the nucleophile approaches the carbonyl carbon at a specific angle, known as the Bürgi-Dunitz trajectory, which is not perpendicular to the plane of the carbonyl group. academie-sciences.fr The barrier height for this addition is influenced by both the nature of the nucleophile and the electronic properties of the aldehyde.

In the case of this compound, the electron-donating hydroxyl and methyl groups are expected to slightly decrease the electrophilicity of the carbonyl carbon, potentially increasing the activation barrier for nucleophilic attack compared to an unsubstituted benzaldehyde.

Cyclization reactions, which could be relevant for derivatives of this compound, have also been studied computationally. For example, rhodium-catalyzed cyclization of substituted biphenyl α-diazoketones shows that the selectivity between different reaction pathways is influenced by the substituents present. nih.gov

Reaction Nucleophile Calculated Barrier Height (kcal/mol)
Nucleophilic AdditionHydride (H⁻)10.5
Nucleophilic AdditionMethylamine (CH₃NH₂)15.2
Intramolecular Cyclization (hypothetical derivative)-25.8
This table presents hypothetical data based on computational studies of nucleophilic additions to substituted benzaldehydes.

Solvent plays a crucial role in the kinetics of chemical reactions. nih.gov Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. capes.gov.br For nucleophilic additions to carbonyl compounds, the polarity of the solvent can significantly affect the stability of the reactants, transition state, and products.

Theoretical studies on the Henry reaction, for instance, have used combined quantum mechanics/molecular mechanics (QM/MM) calculations to elucidate the effects of solvation on transition structures and reaction rates. nih.gov It is generally observed that polar solvents can stabilize charged intermediates and transition states, thereby accelerating the reaction rate. Theoretical investigations of solvent effects on cycloaddition reactions have also been performed to create predictive models. researchgate.net

For the reactions of this compound, moving from a nonpolar solvent like hexane (B92381) to a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) would be expected to lower the activation barrier for a nucleophilic addition that proceeds through a charged transition state.

Solvent Dielectric Constant (ε) Relative Reaction Rate
Hexane1.881
Dichloromethane8.9315
Acetone20.785
Dimethyl Sulfoxide (DMSO)46.7250
This table illustrates the expected trend in relative reaction rates for a hypothetical nucleophilic addition reaction based on solvent polarity.

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions play a critical role in determining the structure, stability, and reactivity of molecules. rsc.org For this compound, the intramolecular hydrogen bond between the hydroxyl group and the formyl group is a key feature.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the topology of the electron density and characterizing chemical bonds, including hydrogen bonds. osti.govnih.gov In a QTAIM analysis, the presence of a bond path between a hydrogen atom and an acceptor atom is a necessary condition for the existence of a hydrogen bond. The properties at the bond critical point (BCP) along this path, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction. nih.gov

For the intramolecular hydrogen bond in this compound, which is analogous to that in salicylaldehyde (B1680747), a bond path would be expected between the hydroxyl hydrogen and the carbonyl oxygen. wikipedia.org Studies on salicylaldehyde derivatives and other molecules with similar intramolecular hydrogen bonds have shown that these interactions can be classified based on the QTAIM parameters. researchgate.netnih.gov A positive value of the Laplacian of the electron density at the BCP is characteristic of a closed-shell interaction, which is typical for hydrogen bonds.

QTAIM Parameter Value at Bond Critical Point (a.u.) Interpretation
Electron Density (ρ)0.035Indicates a significant interaction.
Laplacian of Electron Density (∇²ρ)+0.098Characteristic of a closed-shell interaction (hydrogen bond).
Total Electron Energy Density (H)-0.001Suggests some covalent character to the hydrogen bond.
This table presents hypothetical QTAIM data for the intramolecular hydrogen bond in this compound, based on published data for similar systems.

NCI (Non-Covalent Interaction) Plot Analysis for Weak Interactions

Theoretical investigations into the intramolecular and intermolecular interactions of this compound can be effectively carried out using Non-Covalent Interaction (NCI) plot analysis. This computational tool is instrumental in visualizing weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions, which are crucial in determining the conformational preferences and packing behavior of molecules. nih.govresearchgate.net NCI analysis is based on the electron density (ρ) and its reduced density gradient (s). jussieu.fr Regions of weak interactions are identified by low electron density and a small reduced density gradient.

For a molecule like this compound, several key non-covalent interactions are expected to be visualized through NCI plot analysis. An intramolecular hydrogen bond between the hydroxyl group and the adjacent formyl group is anticipated. In an NCI plot, this would likely appear as a distinct, disc-shaped isosurface between the hydrogen of the hydroxyl group and the oxygen of the formyl group. The color of this isosurface, which is typically mapped to the sign of the second eigenvalue (λ₂) of the electron density Hessian, would indicate a strong attractive interaction, usually represented by a blue color. nih.govchemtools.org

Furthermore, van der Waals interactions between the two phenyl rings are expected. These would be visualized as broader, less localized isosurfaces, typically colored green to indicate weaker interactions. chemtools.org The analysis could also reveal subtle C-H···π interactions. Steric clashes, if any, would be represented by reddish isosurfaces, indicating repulsive interactions. researchgate.net

The NCI plot would provide a detailed qualitative picture of the forces governing the three-dimensional structure of the molecule. The table below illustrates the expected types of non-covalent interactions and their characteristic features in an NCI plot analysis for this compound, based on general principles of NCI analysis. researchgate.netchemtools.org

Interaction TypeInvolved GroupsExpected NCI Plot AppearanceSign(λ₂)ρ (a.u.)
Hydrogen Bond-OH and C=OLocalized, disc-shaped blue isosurfaceNegative
Van der WaalsPhenyl-phenylBroad, green isosurfaceNear zero
C-H···πMethyl C-H and phenyl ringDiffuse, greenish isosurfaceNear zero
Steric RepulsionCrowded atomsLocalized, reddish isosurfacePositive

This table is illustrative and based on theoretical principles of NCI analysis as applied to the structure of this compound.

π-π Stacking Interactions in Dimeric and Oligomeric Structures

The planar aromatic rings of this compound make it a candidate for forming dimeric and oligomeric structures through π-π stacking interactions. These non-covalent interactions are fundamental in the self-assembly of aromatic molecules and play a significant role in the structure of resulting molecular aggregates. Computational studies on similar phenolic systems have shown that these interactions can be effectively modeled using methods like Density Functional Theory (DFT). scirp.orgnih.gov

In the case of this compound, several conformations of stacked dimers are theoretically possible, including parallel-displaced and T-shaped arrangements. researchgate.net In a parallel-displaced conformation, the phenyl rings of two molecules would lie in parallel planes but with a horizontal offset. This arrangement typically maximizes attractive dispersion forces while minimizing electrostatic repulsion between the electron clouds of the rings. The presence of substituents—the formyl, hydroxyl, and 4-methylphenyl groups—would influence the preferred offset, steering the stacking to optimize electrostatic and steric interactions.

The T-shaped conformation, where the edge of one aromatic ring points towards the face of another, is also a common motif. The electronic nature of the substituents would be critical here; the electron-withdrawing formyl group and electron-donating hydroxyl and methyl groups create a non-uniform electron distribution on the aromatic rings, which can favor specific T-shaped geometries.

The stability of these dimeric and oligomeric structures is a balance of several forces. The primary attractive force is the dispersion interaction between the π-systems of the aromatic rings. However, electrostatic interactions, dictated by the molecular quadrupole moments and the local dipoles of the substituent groups, and steric hindrance from the bulky 4-methylphenyl group also play crucial roles. Theoretical calculations on phenol dimers have shown that the interaction energies are sensitive to the relative orientation and separation of the molecules. scirp.orgnih.gov

A theoretical analysis of this compound would likely involve calculating the binding energies for various stacked dimer conformations to identify the most stable arrangements. The table below summarizes the key types of π-π stacking interactions and the factors influencing their stability, as would be relevant for this compound based on studies of analogous molecules. scirp.orgresearchgate.net

Stacking ConfigurationKey FeaturesInfluencing FactorsExpected Relative Stability
Parallel-DisplacedAromatic rings are parallel but offset.Maximizes dispersion forces, minimizes repulsion. Substituent electrostatics guide the offset.High
T-ShapedEdge of one ring points to the face of another.Favorable electrostatic interactions between the quadrupole moments of the rings.Moderate to High
Sandwich (Face-to-Face)Aromatic rings are directly on top of each other.Generally disfavored due to significant electrostatic repulsion.Low

This table presents a theoretical overview of potential π-π stacking interactions for this compound based on established principles for substituted aromatic systems.

Advanced Academic Research Applications and Functional Material Design Based on 2 Formyl 5 4 Methylphenyl Phenol

Ligand Design in Coordination Chemistry and Metal Complexation

The presence of a salicylaldehyde (B1680747) moiety within the structure of 2-Formyl-5-(4-methylphenyl)phenol is a key feature that allows it to serve as a precursor for a wide variety of chelating ligands. The condensation of its formyl group with primary amines readily yields Schiff bases, which are among the most versatile and widely studied classes of ligands in coordination chemistry. nih.govnih.govtandfonline.com These Schiff base ligands can stabilize metal ions in various oxidation states and are instrumental in modulating the steric and electronic environment of the metal center. nih.gov

Synthesis of Schiff Base Metal Complexes for Catalytic Applications

Schiff base ligands derived from salicylaldehydes are renowned for their ability to form stable complexes with a vast array of transition metals. researchgate.net The resulting metal complexes have demonstrated significant catalytic activity in numerous organic transformations. nih.govmdpi.com While specific catalytic studies centered on Schiff bases from this compound are not extensively documented, the general principles of salicylaldehyde-based catalysts strongly suggest its potential in this domain.

The typical synthesis involves a condensation reaction between this compound and a selected primary amine to form the Schiff base ligand. tandfonline.com This ligand is then reacted with a metal salt (e.g., acetates or chlorides of Cu(II), Mn(II), Co(II), Ni(II)) to yield the desired metal complex. semanticscholar.org These complexes often possess high stability and can serve as efficient catalysts in reactions such as oxidations, reductions, and various cross-coupling reactions. nih.gov For instance, manganese(II) Schiff base complexes have been shown to be highly selective catalysts for the oxidation of cyclohexene. nih.gov Similarly, copper(II) complexes have been employed as catalysts for Claisen-Schmidt condensation to produce chalcones. mdpi.com The biphenyl (B1667301) moiety and the methyl group on the pendant phenyl ring of this compound could offer unique steric and electronic influences on the catalytic center, potentially leading to enhanced selectivity or activity.

Table 1: Potential Catalytic Applications of Metal Complexes Derived from Salicylaldehyde Schiff Bases

Reaction TypeMetal Ion ExamplePotential SubstrateReference
OxidationMn(II)Alkenes (e.g., Cyclohexene) nih.gov
Transfer HydrogenationRu(II)Ketones nih.gov
C-C CouplingCu(II)Aldehydes, Acetophenones mdpi.com
AminationCu(I)Iodobenzene nih.gov

Chelation Properties and Coordination Modes with Transition Metals

Schiff base ligands derived from this compound are expected to act as versatile chelating agents. The coordination typically occurs through the deprotonated phenolic oxygen and the imine nitrogen atom, forming a stable six-membered chelate ring with the metal ion. tandfonline.commdpi.com Depending on the primary amine used in the Schiff base synthesis, the resulting ligand can be bidentate, tridentate, or polydentate.

For example, condensation with a simple monoamine like aniline (B41778) would produce a bidentate [O, N] ligand. If a diamine, such as ethylenediamine, is used, a tetradentate [N₂, O₂] ligand can be formed, capable of coordinating to a single metal center or bridging two metal centers. nih.gov The coordination geometry around the metal center is influenced by the metal ion's nature, its oxidation state, and the stoichiometry of the ligand. Common geometries for transition metal complexes with salicylaldehyde-type Schiff bases include square planar, tetrahedral, and octahedral. researchgate.netsemanticscholar.org The biphenyl group in this compound adds a layer of complexity and potential for creating unique coordination environments, which could be beneficial for developing catalysts with specific activities or materials with interesting magnetic or optical properties. nih.gov

Luminescent Properties of Metal-Organic Frameworks Incorporating this compound Derivatives

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.org Luminescent MOFs (LMOFs) are a subclass that has garnered significant attention for applications in chemical sensing, bioimaging, and solid-state lighting. researchwithrutgers.comosti.gov The luminescence in MOFs can originate from the organic linker, the metal center (especially lanthanides), or charge transfer between them. researchgate.netcailiaoniu.com

Derivatives of this compound are excellent candidates for use as organic linkers in the design of LMOFs. rsc.org By converting the formyl group to a carboxylate or other suitable connecting group, the molecule can be used to build extended frameworks. The biphenyl core is a well-known fluorophore, and its incorporation into a MOF structure can impart luminescence to the material. osti.gov The design of LMOFs allows for the tuning of emission properties by modifying the ligand structure or the choice of the metal ion. nih.govresearchgate.net For instance, incorporating ligands with conjugated π-systems, such as the biphenyl group, is a common strategy for creating linkers that can sensitize the emission of lanthanide ions through an "antenna effect". mdpi.com Furthermore, the inherent porosity of MOFs allows for the inclusion of guest molecules, which can interact with the framework and modulate the luminescence, forming the basis for chemical sensors. nih.govosti.gov

Supramolecular Architectures and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov The molecular structure of this compound, with its hydrogen-bond donor (hydroxyl group), hydrogen-bond acceptor (formyl oxygen), and extended aromatic system, is ideally suited for directing self-assembly processes to form ordered, higher-level structures. rsc.org

Self-Assembly Driven by Hydrogen Bonding and π-π Stacking

Hydrogen bonding and π-π stacking are primary non-covalent interactions that govern the self-assembly of aromatic molecules. rsc.orgrsc.org The phenolic hydroxyl group of this compound is a strong hydrogen-bond donor, while the carbonyl oxygen of the formyl group is a hydrogen-bond acceptor. This allows for the formation of robust intermolecular hydrogen bonds, leading to the assembly of molecules into chains, tapes, or sheets.

In addition to hydrogen bonding, the two phenyl rings of the biphenyl unit provide extensive surfaces for π-π stacking interactions. These interactions, which arise from the electrostatic attraction between electron-rich and electron-poor regions of aromatic rings, further stabilize the supramolecular assembly. rsc.org The interplay between hydrogen bonding and π-π stacking can lead to the formation of well-defined, ordered crystalline structures. rsc.org The self-assembly of related biphenyl derivatives on surfaces has been studied, demonstrating their capacity to form highly ordered monolayers. frontiersin.orgnih.gov The specific arrangement in the solid state will be a result of a delicate balance between these competing, non-covalent forces. nih.gov

Formation of Helical, Ladder, or Layered Structures

The specific geometry of this compound and its derivatives can be exploited to construct more complex supramolecular architectures such as helices, ladders, or layers. acs.orgrsc.org The formation of such structures is often directed by the coordination of Schiff base derivatives with metal ions.

For example, the reaction with metal ions can lead to the formation of coordination polymers. acs.org Depending on the coordination preference of the metal and the geometry of the ligand, these polymers can extend in one, two, or three dimensions. One-dimensional coordination polymers can arrange into ladder-like structures through inter-chain interactions like π-π stacking. rsc.org The introduction of chirality, for instance by using a chiral amine to form the Schiff base, can lead to the formation of helical structures. Two-dimensional layered networks are also common, often built from the connection of metal nodes by the bridging organic ligands, with the layers being held together by weaker van der Waals forces or hydrogen bonds. acs.orgrsc.org The biphenyl unit's ability to rotate along the central C-C bond provides conformational flexibility that can be crucial in accessing these diverse and complex architectures. acs.org

Host-Guest Chemistry and Molecular Recognition Phenomena

There is currently no scientific literature available that investigates the host-guest chemistry or molecular recognition capabilities of this compound. In theory, the phenolic hydroxyl group and the formyl group could participate in hydrogen bonding interactions, and the biphenyl core could engage in hydrophobic and π-π stacking interactions, which are fundamental to molecular recognition. However, without experimental or computational studies, the affinity, selectivity, and specific guest-binding properties of this compound remain undetermined.

Chemosensors and Fluorescent Probes for Specific Analyte Detection

No studies have been published on the use of this compound as a chemosensor or fluorescent probe. The development of such sensors would typically involve the modification of the formyl group to introduce a signaling unit and a receptor for a specific analyte.

Design Principles for Selective Ion Recognition (e.g., F-, Cu2+)

While there is no specific research on this compound for ion recognition, the design of sensors for ions like fluoride (B91410) (F-) or copper (Cu2+) often involves Schiff base derivatives of formylphenols. For fluoride detection, a receptor containing a silicon or boron moiety that can be cleaved by fluoride is often incorporated. For copper ion detection, ligands that can coordinate with Cu2+, such as those containing nitrogen or sulfur atoms, are typically integrated into the molecular structure. The synthesis of such a derivative from this compound has not been reported.

Mechanisms of Fluorescence Quenching or Enhancement

The potential for this compound or its derivatives to act as fluorescent sensors would depend on the incorporation of a fluorophore and a recognition site. The mechanisms of fluorescence change upon analyte binding could theoretically include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET). However, without any synthesized and tested derivatives, any discussion of these mechanisms in the context of this specific compound is purely hypothetical.

Development of Ratiometric and Turn-On Probes

The development of ratiometric or turn-on fluorescent probes based on this compound has not been documented. Such probes offer advantages in terms of sensitivity and reliability. Their creation would necessitate significant synthetic modification of the parent molecule to install appropriate fluorophores and binding sites, followed by extensive photophysical characterization, none of which has been reported in the scientific literature.

Organocatalysis and Metal-Free Catalysis

There are no published reports on the investigation of this compound as an organocatalyst.

Investigation of this compound as a Bifunctional Catalyst

The structure of this compound contains both a Lewis basic formyl group and a Brønsted acidic phenol (B47542) group, which suggests the potential for bifunctional catalysis. Such catalysts can activate both the nucleophile and the electrophile in a reaction, leading to enhanced reactivity and stereoselectivity. While the concept of bifunctional catalysis using similar phenolic aldehydes is established, no research has been conducted to explore this potential for this compound specifically.

Applications in Asymmetric Organocatalysis via Imine Formation

The presence of a formyl group ortho to a phenolic hydroxyl group in this compound makes it an ideal candidate for applications in asymmetric organocatalysis, primarily through the formation of Schiff bases (imines). The condensation reaction between the aldehyde functionality of this compound and a chiral primary amine can readily form a chiral Schiff base. researchgate.netresearchgate.net These Schiff bases are valuable as ligands for metal catalysts or as organocatalysts themselves in a variety of asymmetric transformations.

The general reaction for the formation of a Schiff base from this compound is depicted below:

Figure 1: Formation of a Schiff base from this compound and a primary amine.

The resulting imine, when derived from a chiral amine, can act as a stereodirecting catalyst. The proximity of the phenolic hydroxyl group can play a crucial role in the catalytic cycle, potentially participating in hydrogen bonding interactions with the substrate or a co-catalyst, thereby enhancing enantioselectivity. The methylphenyl group can also influence the steric environment around the catalytic center, which is a key factor in achieving high levels of asymmetric induction.

Potential Asymmetric Reactions Catalyzed by Derivatives of this compound:

Catalytic ReactionRole of this compound DerivativePotential Outcome
Asymmetric Aldol ReactionsForms a chiral imine that can activate the substrate.Enantioselective synthesis of β-hydroxy carbonyl compounds.
Asymmetric Michael AdditionsThe derived chiral Schiff base can act as a phase-transfer catalyst or a Brønsted base.Stereocontrolled formation of carbon-carbon bonds.
Asymmetric Strecker ReactionsThe imine intermediate can be attacked by a nucleophile in a stereoselective manner.Enantioselective synthesis of α-amino acids.

While specific research on the application of this compound in these reactions is not extensively documented, the structural analogy to well-established salicylaldehyde-based catalysts suggests a high potential for success in this field.

Precursors for Advanced Materials Science

The unique combination of functional groups and the rigid, aromatic core of this compound makes it a promising precursor for a range of advanced materials with tailored properties.

Monomers for Polymeric Materials with Tunable Properties

This compound can be utilized as a monomer in the synthesis of various polymeric materials. The phenolic hydroxyl group allows for its incorporation into polyesters and polyethers, while the formyl group can be used for post-polymerization modification or to form polymers through reactions like polycondensation.

For instance, it can react with other monomers, such as diamines, to form polyimines, or it can be a precursor to a divinyl-functionalized monomer for radical polymerization. mdpi.com The properties of the resulting polymers can be tuned by the choice of co-monomers and the polymerization method. The biphenyl-like structure would be expected to impart rigidity and thermal stability to the polymer backbone, while the methyl group can influence solubility and processability.

Potential Polymer Types from this compound:

Polymer TypePolymerization ReactionPotential Properties
Poly(Schiff base)sPolycondensation with diaminesHigh thermal stability, potential for metal coordination, and electronic conductivity.
Phenolic ResinsCondensation with formaldehyde (B43269) or other aldehydesThermosetting properties, high-temperature resistance, and chemical inertness.
PolyestersEsterification with dicarboxylic acidsGood mechanical strength and thermal stability.

The functionalization of the phenolic hydroxyl or the formyl group prior to polymerization can further expand the range of accessible polymer structures and properties, opening avenues for materials with specific optical, electronic, or mechanical characteristics.

Building Blocks for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, catalysis, and sensing. researchgate.netunt.edunih.gov The synthesis of COFs relies on the use of rigid molecular building blocks with specific geometries that can be connected through strong covalent bonds. researchgate.net

This compound, with its defined structure and reactive formyl group, is a potential candidate as a building block for the construction of COFs. It can be used in conjunction with multitopic amines, such as triamines or tetraamines, to form imine-linked COFs through solvothermal or mechanochemical synthesis methods. chemistryviews.org

Potential COF Architectures with this compound:

Co-monomer SymmetryResulting COF TopologyPotential Pore Geometry
C2 (linear diamine)1D or layered structuresSlit-shaped pores
C3 (triangular triamine)2D hexagonal frameworkHexagonal pores
C4 (square tetraamine)2D tetragonal frameworkSquare pores

The ability to design COFs with specific pore environments makes this compound a valuable, albeit underexplored, component for the bottom-up synthesis of these advanced materials.

Photosensitive Materials and Optoelectronic Applications

Aromatic compounds with extended π-conjugation, such as this compound, often exhibit interesting photophysical properties. The biphenyl core, along with the formyl and phenol substituents, creates a conjugated system that can absorb and emit light. These properties can be exploited in the design of photosensitive materials and for optoelectronic applications.

Derivatives of this compound, particularly those where the formyl group has been reacted to form an imine or a vinylene linkage with other conjugated moieties, could lead to molecules with tailored absorption and emission spectra. The phenolic hydroxyl group offers a site for attaching other functional groups to fine-tune the electronic properties.

Potential Optoelectronic Applications of this compound Derivatives:

ApplicationRequired PropertyRole of the Compound
Organic Light-Emitting Diodes (OLEDs)Efficient luminescenceAs an emissive material or a host in the emissive layer.
Organic Photovoltaics (OPVs)Strong light absorption in the solar spectrumAs a component of the donor or acceptor material.
PhotosensorsChange in optical or electronic properties upon light exposureAs the active material that responds to specific wavelengths of light.

Further research into the synthesis and characterization of derivatives of this compound is necessary to fully realize their potential in the field of photosensitive materials and optoelectronics. The inherent structural features, however, mark it as a promising platform for the development of new functional organic materials.

Future Research Directions and Emerging Opportunities for 2 Formyl 5 4 Methylphenyl Phenol

Exploration of Bio-inspired and Sustainable Synthesis Routes

The synthesis of functionalized phenols is undergoing a paradigm shift towards greener and more sustainable methodologies. rsc.orgrsc.org Traditional synthesis routes often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. rsc.org Future research on 2-Formyl-5-(4-methylphenyl)phenol will likely prioritize the development of eco-friendly synthetic pathways.

Bio-inspired synthesis, which mimics nature's enzymatic processes, offers a promising avenue. The use of biocatalysts could enable the selective formylation and phenylation of precursors under mild conditions. Another key area is the adoption of green chemistry principles. For instance, methods like the ipso-hydroxylation of arylboronic acids using benign oxidants like hydrogen peroxide in green solvents such as ethanol (B145695) represent a significant step forward. rsc.orgrsc.org Such protocols are not only efficient, yielding highly substituted phenols in excellent yields without the need for chromatographic purification, but are also scalable. rsc.orgrsc.org The ability to combine these reactions in one-pot sequences with other transformations, such as bromination or palladium-catalyzed cross-coupling, could provide a versatile and atom-economical route to this compound and its derivatives. rsc.orgacs.org

Synthesis ApproachTraditional MethodsSustainable/Bio-inspired Methods
Reagents Often require stoichiometric amounts of harsh Lewis acids, toxic reagents. rsc.orgacs.orgUtilize catalytic amounts of less toxic reagents (e.g., H₂O₂, HBr), biocatalysts. rsc.orgrsc.org
Solvents Often rely on petroleum-based, non-renewable solvents.Emphasize the use of green solvents like ethanol or water. rsc.orgmdpi.com
Conditions Frequently involve drastic and unsafe reaction conditions. rsc.orgacs.orgTypically proceed under mild, ambient conditions. rsc.orgchemistryviews.org
Efficiency May involve multiple steps with complex purification.Can be designed as one-pot, tandem reactions with high atom economy and yield. rsc.orgrsc.org
Waste Generate significant amounts of chemical waste.Minimize waste generation, aligning with circular economy principles. researchgate.netmdpi.com

Development of Novel High-Performance Functional Materials

Phenolic compounds are fundamental building blocks for a wide array of functional materials, including polymers, resins, and specialty chemicals. nih.govresearchgate.net The distinct structural features of this compound make it an attractive candidate for the development of novel high-performance materials. The phenolic hydroxyl group provides a site for polymerization, similar to how phenol (B47542) is used in the production of phenolic resins. researchgate.net Furthermore, the formyl group offers a reactive handle for post-polymerization modification or for creating unique polymer architectures through specific condensation reactions.

The biphenyl-like structure could impart enhanced thermal stability and mechanical strength to resulting polymers. Potential applications could include the creation of fire-resistant foams, advanced composites reinforced with natural fibers, and specialty adhesives. nih.gov Research could focus on synthesizing polyesters, polyethers, or Schiff base polymers derived from this compound, and subsequently characterizing their thermal, mechanical, and photophysical properties. The ability to tailor the properties of these materials by introducing different functional groups onto the aromatic rings opens up a vast design space for materials scientists.

Potential Material TypeKey Functional Group UtilizedPotential Applications
Phenolic Resins Phenolic -OHAdhesives, coatings, fire-resistant materials. researchgate.net
Schiff Base Polymers Formyl (-CHO) groupChemsensors, catalysts, liquid crystals.
Polyesters/Polyethers Phenolic -OHHigh-performance plastics, engineering thermoplastics.
Functionalized Textiles Phenolic -OH, Formyl (-CHO)Antimicrobial fabrics, UV-protective textiles. mdpi.com
Organic-Inorganic Hybrids Both -OH and -CHOAdvanced coatings, electronic materials.

Integration into Advanced Analytical Systems and Devices

The development of sensitive and selective analytical systems is crucial for environmental monitoring, clinical diagnostics, and quality control. Phenolic compounds are known to be electrochemically active and can participate in specific molecular recognition events, making them valuable components in sensors. researchgate.net The this compound molecule possesses features that are highly advantageous for such applications.

The formyl group is particularly useful as it can readily react with amines to form Schiff bases. This reaction can be exploited to develop colorimetric or fluorescent chemosensors. For example, by reacting the compound with a specific analyte-binding moiety containing an amine, a sensor could be designed to detect metal ions, anions, or biologically important molecules. A change in color or fluorescence upon binding would signal the presence of the target analyte. Furthermore, the phenolic hydroxyl group can be used to immobilize the molecule onto the surface of electrodes or other transducer materials, facilitating the development of electrochemical sensors or biosensors. The compound could also serve as a building block for creating more complex sensor systems, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with tailored recognition properties.

Theoretical Predictions Guiding Experimental Research on Novel Derivatives

In modern chemical research, computational chemistry serves as a powerful tool to predict the properties of novel compounds, thereby guiding experimental efforts and saving significant resources. mdpi.com Theoretical studies, particularly those employing Density Functional Theory (DFT), can provide deep insights into the structure-property relationships of molecules like this compound. researchgate.netresearchgate.net

Future research will likely involve extensive computational modeling to predict the properties of various derivatives of the parent compound. By systematically modifying the substituents on the aromatic rings, it is possible to calculate key parameters such as bond dissociation enthalpies (BDEs), proton affinities (PAs), and electronic properties. researchgate.net These calculations can help in designing derivatives with enhanced antioxidant activity, specific nonlinear optical (NLO) properties, or improved reactivity for polymerization. For instance, theoretical models can predict how different electron-donating or electron-withdrawing groups would affect the molecule's absorption and emission spectra, guiding the design of new fluorescent probes. researchgate.net Such in silico screening allows researchers to prioritize the synthesis of the most promising candidates for specific applications.

Computational MethodPredicted PropertyRelevance to Research
Density Functional Theory (DFT) Optimal geometries, bond dissociation enthalpies (BDEs), proton affinities (PAs). mdpi.comresearchgate.netPredicts antioxidant potential and reactivity.
Ab initio Molecular Dynamics (MD) Rotational freedom, intermolecular interactions (e.g., hydrogen bonding). researchgate.netUnderstands behavior in condensed phases and material assemblies.
Quantitative Structure-Activity Relationship (QSAR) Correlation between molecular descriptors and biological activity/toxicity. researchgate.netGuides the design of derivatives with specific biological functions.
Time-Dependent DFT (TD-DFT) Electronic absorption and emission spectra.Aids in the development of fluorescent probes and optical materials.

Collaborative and Interdisciplinary Research Frontiers

The full potential of this compound will only be realized through concerted efforts that cross traditional scientific boundaries. The journey from designing sustainable synthetic routes to developing and implementing novel materials and devices necessitates a highly collaborative and interdisciplinary approach.

Synthetic organic chemists are needed to develop efficient and green methods for producing the compound and its derivatives. chemistryviews.orgmdpi.com Materials scientists and polymer chemists will be crucial for transforming these molecules into high-performance materials and characterizing their properties. nih.gov Collaboration with computational chemists will enable the rational design of new derivatives with targeted functionalities, as guided by theoretical predictions. researchgate.netrsc.org Furthermore, if the biological activities of these new compounds are to be explored, partnerships with biologists, pharmacologists, and toxicologists will be essential. nih.gov The integration of this compound into analytical devices will require the expertise of analytical chemists and engineers. mdpi.com Such interdisciplinary synergy is the key to accelerating innovation and translating fundamental research into practical applications that can address challenges in medicine, materials science, and environmental sustainability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Formyl-5-(4-methylphenyl)phenol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via formylation of 5-(4-methylphenyl)phenol using standard Vilsmeier-Haack conditions (POCl₃/DMF). Reaction optimization should focus on temperature control (typically 0–5°C for regioselectivity) and stoichiometric ratios to minimize side products like over-oxidized derivatives. Post-reaction quenching with ice-water followed by column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for purification .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Confirm the aldehyde proton resonance at δ 9.8–10.2 ppm and aromatic protons consistent with para-substitution (e.g., doublets for 4-methylphenyl group at δ 7.2–7.4 ppm).
  • IR : Look for characteristic C=O stretch at ~1680 cm⁻¹ and phenolic O-H stretch at ~3200 cm⁻¹.
  • HRMS : Validate molecular ion [M+H]⁺ matching the theoretical mass (C₁₄H₁₂O₂: 212.0837). Cross-referencing with literature data for analogous formylphenols ensures accuracy .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Use a combination of liquid-liquid extraction (e.g., dichloromethane/water) to remove polar impurities, followed by gradient elution column chromatography (silica gel, 5–20% ethyl acetate in hexane). Recrystallization from ethanol/water (1:3 v/v) can enhance purity, monitored by TLC (Rf ~0.4 in hexane/ethyl acetate 7:3) .

Advanced Research Questions

Q. How can SHELXL be utilized to resolve crystallographic data discrepancies in this compound, particularly for disordered aldehyde groups?

  • Methodological Answer : SHELXL’s restraints (e.g., DFIX, ISOR) can model disorder in the formyl group. Refinement cycles should include anisotropic displacement parameters for non-H atoms and hydrogen placement via riding models. Validate using R-factor convergence (<5% difference) and residual electron density maps .

Q. What strategies address contradictions in biological activity data for analogs of this compound, such as variable enzyme inhibition potency?

  • Methodological Answer : Perform dose-response assays (e.g., IC₅₀ determination) under standardized conditions (pH, temperature, co-solvent controls). Use molecular docking (AutoDock Vina) to correlate substituent effects (e.g., 4-methyl vs. 4-fluoro) with binding affinity. Cross-validate with SPR or ITC for thermodynamic profiling .

Q. How can computational modeling predict the nonlinear optical (NLO) properties of this compound derivatives?

  • Methodological Answer : Employ DFT calculations (B3LYP/6-311++G**) to compute hyperpolarizability (β) and dipole moments. Compare with experimental data from electric-field-induced second-harmonic generation (EFISHG). Substituent effects (e.g., electron-donating methyl vs. electron-withdrawing formyl) should be analyzed to optimize NLO response .

Q. What experimental approaches validate the role of this compound as a ligand in metal-organic frameworks (MOFs)?

  • Methodological Answer : Synthesize MOFs via solvothermal reactions (e.g., DMF/EtOH, 80°C) and characterize using PXRD to confirm crystallinity. TGA and BET analysis assess thermal stability and surface area. FTIR and XPS verify coordination modes (e.g., phenolic O and formyl O as binding sites) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.